Manganese oxalate dihydrate

Übersicht

Beschreibung

Manganese oxalate dihydrate is a chemical compound with the formula MnC₂O₄·2H₂O. It is a salt of manganese and oxalic acid, forming light pink crystals that are insoluble in water. This compound occurs naturally as the mineral lindbergite .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Manganese oxalate dihydrate can be synthesized through an exchange reaction between sodium oxalate and manganese chloride. The reaction typically involves mixing aqueous solutions of sodium oxalate and manganese chloride, resulting in the precipitation of this compound .

Industrial Production Methods: In industrial settings, this compound is prepared by precipitating it from a solution of manganese chloride and oxalic acid. The solution is acidified with hydrochloric acid to a pH of 3.3 and heated to 343 K for five hours. The precipitate is then filtered and washed with dilute oxalic acid and absolute alcohol .

Types of Reactions:

Decomposition: this compound decomposes upon heating to produce manganese oxides and carbon dioxide.

Common Reagents and Conditions:

Sodium Hydroxide: Used to precipitate manganese hydroxide from this compound.

Hydrogen Peroxide: Used in basic solutions to oxidize manganese (II) to manganese (IV).

Major Products:

Manganese Dioxide (MnO₂): Formed from the oxidation of manganese (II) hydroxide.

Manganese Oxides: Formed from the thermal decomposition of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical and Industrial Applications

1.1. Bleach Catalysts in Cleaning Agents

Manganese oxalate dihydrate is utilized as a bleach catalyst in detergents and cleaning agents. Its effectiveness is particularly noted when combined with peroxygen compounds, such as sodium percarbonate or hydrogen peroxide. The compound enhances the bleaching action, allowing for effective stain removal at lower temperatures, which is beneficial for energy savings in laundry processes .

1.2. Paint and Varnish Drier

This compound serves as a drying agent in paints and varnishes, facilitating faster drying times and improving the finish quality of coatings. Its role as a siccative helps in the polymerization of drying oils, making it an essential component in the formulation of various coatings .

1.3. Semiconductor Material

This compound has been explored for use as a semiconductor photosensitive material. Its crystalline structure allows for potential applications in electronic devices, particularly in photodetectors and solar cells .

Research Applications

2.1. Vibrational Analysis

Recent studies have conducted vibrational analysis of manganese(II) oxalates, including the dihydrate form. These studies provide insights into the molecular vibrations that can be correlated with thermal stability and decomposition mechanisms, which are crucial for understanding its behavior under various conditions .

2.2. Thermal Decomposition Studies

Research has focused on the thermal behavior of this compound, revealing its decomposition pathways and the formation of manganese oxides at elevated temperatures. Understanding these thermal properties is vital for applications that involve heat treatment processes .

Case Studies

Wirkmechanismus

The mechanism of action of manganese oxalate dihydrate primarily involves its decomposition and oxidation reactions. Upon heating, it decomposes to form manganese oxides, which are useful in various industrial and research applications. The oxidation of manganese (II) to manganese (IV) involves the transfer of electrons, resulting in the formation of manganese dioxide .

Vergleich Mit ähnlichen Verbindungen

Magnesium Oxalate: Forms similar crystalline hydrates and is used in similar applications.

Strontium Oxalate: Another oxalate salt with similar properties and applications.

Barium Oxalate: Shares similar chemical properties and uses.

Iron (II) Oxalate: Similar in structure and used in various industrial applications.

Uniqueness: Manganese oxalate dihydrate is unique due to its specific magnetic properties and its ability to form various manganese oxides upon decomposition. These properties make it particularly valuable in the synthesis of nanoparticles and in studies involving magnetic materials .

Biologische Aktivität

Manganese oxalate dihydrate (MnCO·2HO) is a compound of increasing interest due to its various biological activities and potential applications in environmental and industrial processes. This article explores the biological significance, structural characteristics, and applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

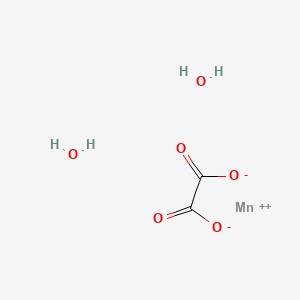

This compound is characterized by its unique crystal structure, which consists of manganese ions coordinated by oxalate anions and water molecules. The coordination geometry typically involves octahedral arrangements where manganese is surrounded by four oxygen atoms from oxalate ligands and two water molecules. This configuration can influence its reactivity and biological interactions.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | MnCO·2HO |

| Molar Mass | 186.03 g/mol |

| Appearance | White crystalline solid |

| Solubility | Low solubility in water |

| Melting Point | Decomposes before melting |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, particularly against certain fungi. A study demonstrated that the compound can inhibit the growth of Aspergillus niger, a common fungal pathogen, through the formation of insoluble biogenic oxalates during rock alteration processes . This suggests a potential application in bioremediation and as a natural fungicide.

Role in Biochemical Processes

Manganese is an essential trace element that plays a crucial role in various biochemical processes, including enzyme activation and antioxidant defense mechanisms. This compound may contribute to these functions due to its bioavailability and interaction with biological systems. It has been observed that manganese compounds can enhance the activity of certain enzymes involved in metabolic pathways .

Case Studies

-

Bioremediation Applications :

A study highlighted the use of Aspergillus niger in leaching manganese from ores, leading to the formation of manganese oxalates. This biotechnological approach not only facilitates the extraction of manganese but also aids in environmental remediation by immobilizing heavy metals . -

Catalytic Properties :

Manganese oxalates have been investigated for their catalytic properties, particularly in enhancing bleaching actions in cleaning compositions. The compound acts as a catalyst for peroxygen compounds, improving their efficacy at lower temperatures compared to traditional methods .

Thermal Stability and Decomposition

The thermal stability of this compound is significant for its applications. Studies have shown that upon heating, it undergoes thermal decomposition, resulting in the formation of manganese oxide and carbon dioxide . Understanding these thermal characteristics is crucial for optimizing its use in industrial processes.

Table 2: Thermal Decomposition Characteristics

| Temperature Range (°C) | Decomposition Products |

|---|---|

| 200-300 | MnO + CO |

| 300-500 | Further oxidation products |

Eigenschaften

IUPAC Name |

manganese(2+);oxalate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Mn.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJUVFZHZGPHCQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4MnO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237240 | |

| Record name | Manganese oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88682-90-0, 6556-16-7 | |

| Record name | Manganese oxalate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088682900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(II) oxalate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE OXALATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9JSI4FD3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.